2-(Trifluoromethyl)-1,3-benzothiazol-6-amine;hydrochloride
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Overview
Description
2-(Trifluoromethyl)-1,3-benzothiazol-6-amine;hydrochloride is a compound that features a trifluoromethyl group attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzothiazole derivatives . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator under specific conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoromethyl iodide (CF3I) and radical initiators are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated benzothiazole derivatives, sulfoxides, sulfones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Trifluoromethyl)-1,3-benzothiazol-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylphenylamine: Features a trifluoromethyl group attached to a phenylamine structure.
Uniqueness
2-(Trifluoromethyl)-1,3-benzothiazol-6-amine is unique due to the presence of both the trifluoromethyl group and the benzothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazol-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQNUNRCZPUUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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